difluoro-1,2,5-thiadiazole
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Overview
Description
Difluoro-1,2,5-thiadiazole is a heterocyclic compound containing sulfur, nitrogen, and fluorine atoms This compound is part of the thiadiazole family, which is known for its diverse chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the fluorination of 1,2,5-thiadiazole using fluorinating agents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of difluoro-1,2,5-thiadiazole may involve large-scale fluorination processes using advanced fluorinating agents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to ensure the safety of the process.
Chemical Reactions Analysis
Types of Reactions
Difluoro-1,2,5-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atoms in this compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and organometallic compounds.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid, and dichloromethane (DCM) as solvents.
Reduction: LiAlH4, NaBH4, tetrahydrofuran (THF), and ethanol as solvents.
Substitution: Alkyl halides, organometallic reagents, and polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thiadiazoles depending on the nucleophile used.
Scientific Research Applications
Difluoro-1,2,5-thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers. It is also used in the development of new materials with unique properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of difluoro-1,2,5-thiadiazole involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can lead to the inhibition of enzymes, disruption of cellular processes, and induction of apoptosis in cancer cells . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Thiadiazole: Another isomer of thiadiazole with different chemical and biological properties.
1,2,4-Thiadiazole: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
1,3,4-Thiadiazole: Widely studied for its antimicrobial and anticancer activities.
Uniqueness
Difluoro-1,2,5-thiadiazole is unique due to the presence of fluorine atoms, which significantly enhance its chemical reactivity and biological activity compared to other thiadiazole isomers. The fluorine atoms increase the compound’s lipophilicity, stability, and ability to interact with biological targets, making it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
82878-37-3 |
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Molecular Formula |
C2F2N2S |
Molecular Weight |
122.1 |
Purity |
95 |
Origin of Product |
United States |
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